molecular formula C18H17N3O5 B5575780 4-[(E)-({2-[(2-Methoxyphenyl)formamido]acetamido}imino)methyl]benzoic acid

4-[(E)-({2-[(2-Methoxyphenyl)formamido]acetamido}imino)methyl]benzoic acid

Cat. No.: B5575780
M. Wt: 355.3 g/mol
InChI Key: XQIOBTZAIFSLGF-KEBDBYFISA-N
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Description

4-[(E)-({2-[(2-Methoxyphenyl)formamido]acetamido}imino)methyl]benzoic acid: is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a methoxyphenyl group through a series of amide and imine linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(2-Methoxyphenyl)formamido]acetamido}imino)methyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of 2-methoxyphenylamine, which is then reacted with formic acid to form 2-methoxyphenylformamide.

    Acetylation: The formamide is then acetylated using acetic anhydride to yield 2-[(2-methoxyphenyl)formamido]acetic acid.

    Imine Formation: The acetic acid derivative is then reacted with an appropriate amine to form the imine linkage.

    Coupling with Benzoic Acid: Finally, the imine intermediate is coupled with 4-formylbenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(2-Methoxyphenyl)formamido]acetamido}imino)methyl]benzoic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to yield carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to reduce imine and amide groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-[(E)-({2-[(2-Methoxyphenyl)formamido]acetamido}imino)methyl]benzoic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(2-Methoxyphenyl)formamido]acetamido}imino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and imine groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 4-aminobenzoic acid share structural similarities but differ in functional groups.

    Methoxyphenyl Derivatives: Compounds such as 2-methoxyphenylamine and 2-methoxybenzoic acid have similar aromatic structures but different substituents.

Uniqueness

  • The unique combination of methoxyphenyl, formamido, acetamido, and imine groups in 4-[(E)-({2-[(2-Methoxyphenyl)formamido]acetamido}imino)methyl]benzoic acid provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[(E)-[[2-[(2-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-26-15-5-3-2-4-14(15)17(23)19-11-16(22)21-20-10-12-6-8-13(9-7-12)18(24)25/h2-10H,11H2,1H3,(H,19,23)(H,21,22)(H,24,25)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIOBTZAIFSLGF-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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